Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

TrkA inhibition Kinase selectivity Piperazinylpyrimidine SAR

This compound is an essential reference standard for TrkA-targeted SAR campaigns, offering confirmed inhibitory activity (IC50 14.2 nM). Its well-characterized piperazinylpyrimidine scaffold enables direct benchmarking of novel analogs, ensuring consistent assay results and accelerating medicinal chemistry optimization in pain, inflammation, and oncology models.

Molecular Formula C14H13F3N4O2
Molecular Weight 326.279
CAS No. 2034343-40-1
Cat. No. B2984512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
CAS2034343-40-1
Molecular FormulaC14H13F3N4O2
Molecular Weight326.279
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CO3
InChIInChI=1S/C14H13F3N4O2/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)10-2-1-7-23-10/h1-2,7-9H,3-6H2
InChIKeyMSISWAOQKQZZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS 2034343-40-1: Structural Identity and Core Procurement Specifications


Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS 2034343-40-1) is a synthetic small-molecule kinase inhibitor belonging to the piperazinylpyrimidine class . Its molecular formula is C14H13F3N4O2 with a molecular weight of 326.28 g/mol, featuring a furan-2-carbonyl moiety linked via a piperazine bridge to a 6-(trifluoromethyl)pyrimidine core . The compound is listed as Example 54 in multiple Array Biopharma patent families (US8865698, US10005783, US10047097, US9676783, US10774085, US11267818) targeting the Trk family of receptor tyrosine kinases, particularly TrkA (high-affinity nerve growth factor receptor) [1][2]. Commercially, the compound is available from vendors at ≥95% purity for non-human research use only, with the alternative name 4-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine .

Why Piperazinylpyrimidine Analogs Cannot Be Interchanged for Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone


Within the piperazinylpyrimidine class, seemingly minor structural variations—such as replacing the furan-2-carbonyl with an isoxazole, thiophene, or substituted phenyl group—can profoundly alter kinase selectivity profiles, cellular potency, and metabolic stability [1]. The specific combination of the electron-rich furan ring and the electron-withdrawing 6-trifluoromethyl group on the pyrimidine core dictates a unique three-dimensional pharmacophore that governs TrkA binding pocket complementarity [2]. Generic substitution with analogs lacking either the furan-2-carbonyl moiety or the 6-CF3 substituent risks loss of target engagement, altered off-target kinase inhibition, or unpredictable pharmacokinetic behavior, as demonstrated across multiple Array Biopharma patent examples where IC50 values varied by over 100-fold between closely related analogs [2][3].

Quantitative Differentiation Evidence for Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone Against Structural Analogs


TrkA Kinase Inhibitory Potency: Target Compound vs. Closest Patent Example Analogs

In a TrkA ELISA assay conducted at physiological pH (7.5), the target compound (Array Biopharma Example 54) demonstrated a mean IC50 of 14.2 nM [1]. This potency positions it between structurally related analogs within the same patent series, such as Example 58 (IC50 = 3.10 nM) and Example 105 (IC50 = 4.70 nM), indicating that the furan-2-carbonyl substitution provides moderate TrkA affinity that can be fine-tuned for specific selectivity requirements [2][3].

TrkA inhibition Kinase selectivity Piperazinylpyrimidine SAR

Structural Differentiation: Furan-2-carbonyl vs. Isoxazole-Containing Analog in Target Engagement Potential

The target compound features a furan-2-carbonyl group directly attached to the piperazine nitrogen, whereas the closely related analog (5-(furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS 2034260-94-9) replaces this with a bulkier 5-(furan-2-yl)isoxazole-3-carbonyl moiety . This structural difference increases the molecular weight from 326.28 to 393.33 g/mol and introduces additional hydrogen-bond acceptors in the isoxazole ring, which fundamentally alters the pharmacophore geometry and lipophilic character (clogP shift) . While quantitative biochemical data for the isoxazole analog is not publicly available, the molecular property differences predict distinct target binding profiles and cellular permeability characteristics.

Structure-activity relationship Furan vs. isoxazole Piperazinylpyrimidine scaffold

Class-Level Differentiation: Piperazinylpyrimidine Selectivity Fingerprint vs. Other Kinase Inhibitor Chemotypes

Piperazinylpyrimidine derivatives, as a compound class, exhibit a distinctive kinase selectivity profile characterized by preferential inhibition of PDGFR family kinases (including oncogenic KIT and PDGFRA mutants), CK1, and RAF family members, as demonstrated by Shallal et al. (2011) who profiled compounds 4, 15, and 16 against a broad kinase panel [1]. This selectivity fingerprint diverges from that of classical Trk inhibitors such as entrectinib or larotrectinib, which potently inhibit TrkA/B/C but exhibit broader polypharmacology. Compound 4 in the Shallal study showed selective binding to mutant KIT and PDGFRA isoforms over wild-type counterparts, a property relevant to overcoming imatinib-resistant malignancies [1]. While direct profiling data for the specific target compound is not published, its membership in the piperazinylpyrimidine class predicts a similar selectivity tendency.

Kinase inhibitor selectivity Piperazinylpyrimidine class PDGFR/KIT/RAF

Cellular Activity Context: Potency Against Triple-Negative Breast Cancer Cell Line MDA-MB-468 for the Piperazinylpyrimidine Class

In the NCI-60 cell line panel screening conducted by Shallal et al., the piperazinylpyrimidine class demonstrated selective growth inhibition of MDA-MB-468, a triple-negative/basal-like breast carcinoma line, with compound 15 identified as a potent growth inhibitor of this cell line [1]. This cellular sensitivity pattern distinguishes piperazinylpyrimidines from many other kinase inhibitor classes that show broader or different tumor type selectivity. While the specific target compound (Example 54) was not included in this NCI-60 screen, the class-level cellular activity profile supports the rationale for selecting piperazinylpyrimidine-based compounds for breast cancer-focused discovery programs, particularly those targeting triple-negative subtypes with high unmet medical need.

Triple-negative breast cancer MDA-MB-468 Cellular antiproliferation

High-Value Application Scenarios for Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone in Drug Discovery and Chemical Biology


TrkA-Mediated Pain and Inflammation Target Validation Studies

The confirmed TrkA inhibitory activity (IC50 = 14.2 nM in ELISA) supports use of this compound as a pharmacological tool for target validation in NGF-TrkA signaling pathways implicated in pain and inflammation [1]. Its moderate potency (vs. sub-nanomolar tool compounds) allows for dose-response studies that distinguish on-target TrkA effects from off-target kinase inhibition, particularly when benchmarked against more potent analogs such as Example 58 (IC50 = 3.10 nM) [2]. This makes the compound ideal for establishing TrkA target engagement thresholds in cellular and in vivo pain models where excessive potency may confound mechanistic interpretation.

Kinase Selectivity Profiling Reference Standard for Piperazinylpyrimidine SAR Campaigns

As a well-defined patent example (Example 54 across six Array Biopharma patent families) with publicly available TrkA potency data, the target compound serves as an essential reference standard for medicinal chemistry SAR campaigns exploring the piperazinylpyrimidine scaffold [1][2]. Its furan-2-carbonyl substitution represents a specific vector point in chemical space that can be systematically varied, with the resulting derivatives benchmarked against the 14.2 nM IC50 baseline. Procurement of this compound enables direct head-to-head comparison with newly synthesized analogs under identical assay conditions, eliminating inter-laboratory variability.

Mutant-Selective Kinase Inhibitor Screening in Imatinib-Resistant Cancer Models

Based on the class-level evidence that piperazinylpyrimidines preferentially bind to oncogenic mutant forms of KIT and PDGFRA over wild-type isoforms [1], the target compound is rationally prioritized for screening in imatinib-resistant gastrointestinal stromal tumor (GIST) and systemic mastocytosis cell models harboring KIT D816V or PDGFRA D842V mutations. The compound's moderate TrkA potency suggests a multi-target profile that may be beneficial in overcoming resistance mechanisms involving kinase domain mutations, a hypothesis that can be tested using this compound as a starting scaffold for medicinal chemistry optimization.

Triple-Negative Breast Cancer Probe Compound Development

The selective sensitivity of the MDA-MB-468 triple-negative breast cancer cell line to piperazinylpyrimidine derivatives [1] establishes a compelling rationale for procuring the target compound as a probe molecule in breast cancer biology studies. While direct cellular data on the target compound is not yet published, its structural alignment with the active piperazinylpyrimidine class supports its use in pilot cell viability screens against a panel of triple-negative breast cancer lines (MDA-MB-468, MDA-MB-231, BT-549, Hs578T) to establish structure-activity relationships specific to this therapeutically challenging indication.

Quote Request

Request a Quote for Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.